molecular formula C13H17NO2Si B14111448 Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate

Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate

Cat. No.: B14111448
M. Wt: 247.36 g/mol
InChI Key: WSVJWTDKVQKQKL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate is an organic compound with the molecular formula C13H17NO2Si It is a derivative of benzoic acid, featuring an amino group and a trimethylsilylethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-3-methylbenzoic acid.

    Esterification: The carboxylic acid group of 2-amino-3-methylbenzoic acid is esterified using methanol and an acid catalyst to form Methyl 2-amino-3-methylbenzoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trimethylsilylethynyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and function, ultimately affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-methylbenzoate: Lacks the trimethylsilylethynyl group, making it less lipophilic.

    Methyl 2-amino-4-(trimethylsilylethynyl)benzoate: Similar structure but with the trimethylsilylethynyl group at a different position on the benzene ring.

Uniqueness

Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate is unique due to the specific positioning of the trimethylsilylethynyl group, which influences its chemical reactivity and interaction with biological targets. This unique structure imparts distinct properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H17NO2Si

Molecular Weight

247.36 g/mol

IUPAC Name

methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C13H17NO2Si/c1-16-13(15)11-7-5-6-10(12(11)14)8-9-17(2,3)4/h5-7H,14H2,1-4H3

InChI Key

WSVJWTDKVQKQKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1N)C#C[Si](C)(C)C

Origin of Product

United States

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